molecular formula C12H12FN3O2 B12230829 1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide

1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12230829
M. Wt: 249.24 g/mol
InChI Key: LTNSKNZWVVTLIY-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide is a heterocyclic compound that features a benzoxazole moiety fused with a fluoropyrrolidine carboxamide group. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction of 2-aminophenol with 1-formyl-o-carborane in the presence of FeCl3 as a catalyst and toluene as a solvent at 110°C for 24 hours can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as FeCl3.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionate.

    Substitution: The compound can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: FeCl3 in toluene at 110°C.

    Reduction: Sodium dithionate in water at pH 8-9.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with FeCl3 can yield benzoxazole derivatives with varying substitution patterns .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to its specific combination of a benzoxazole moiety with a fluoropyrrolidine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H12FN3O2/c13-12(10(14)17)5-6-16(7-12)11-15-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H2,14,17)

InChI Key

LTNSKNZWVVTLIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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